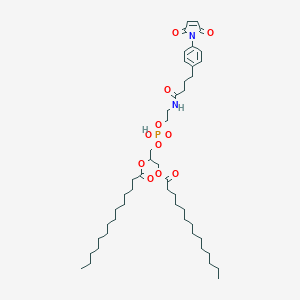

Mpb-PE

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylethanolamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

103794-17-8 |

|---|---|

Molecular Formula |

C47H77N2O11P |

Molecular Weight |

877.1 g/mol |

IUPAC Name |

[3-[2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |

InChI |

InChI=1S/C47H77N2O11P/c1-3-5-7-9-11-13-15-17-19-21-23-28-46(53)57-38-42(60-47(54)29-24-22-20-18-16-14-12-10-8-6-4-2)39-59-61(55,56)58-37-36-48-43(50)27-25-26-40-30-32-41(33-31-40)49-44(51)34-35-45(49)52/h30-35,42H,3-29,36-39H2,1-2H3,(H,48,50)(H,55,56) |

InChI Key |

PMNHFYTYBLGZOI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCC |

Synonyms |

MPB-PE N-(4-(4-maleimidophenyl)butyryl)-sn-glycero-3-phosphoethanolamine N-(4-(4-maleimidophenyl)butyryl)phosphatidylethanolamine |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Mpb-PE in Scientific Research

This guide provides a comprehensive overview of this compound, a critical tool in modern scientific research, particularly in the fields of drug delivery and bioconjugation. This compound, chemically known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide], is a maleimide-functionalized phospholipid that enables the covalent attachment of thiol-containing molecules to lipid bilayer systems such as liposomes and nanoparticles.[1][2] This functionality is pivotal for the development of targeted drug delivery systems, where specific ligands are attached to the surface of a drug carrier to direct it to the desired site of action.

Core Concepts

This compound integrates a phosphoethanolamine (PE) lipid anchor with a maleimide (B117702) headgroup. The lipid portion allows for its incorporation into the lipid bilayer of liposomes, while the maleimide group is a highly selective electrophile that reacts with nucleophilic thiol (sulfhydryl) groups, typically found in cysteine residues of proteins and peptides.[2] This reaction, a Michael addition, forms a stable thioether bond, effectively tethering the biomolecule to the liposome (B1194612) surface.[3][4] The phenyl ring in the this compound structure provides aromatic character, which can facilitate interactions with other aromatic compounds.[5]

The use of this compound and similar maleimide-functionalized lipids has been instrumental in advancing the field of nanomedicine. By decorating the surface of liposomes with targeting moieties such as antibodies or peptides, researchers can enhance the delivery of therapeutic agents to specific cells or tissues, thereby increasing efficacy and reducing off-target side effects.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound and other maleimide-functionalized lipids in the preparation of targeted liposomes.

Table 1: Physicochemical Properties of Maleimide-Functionalized Liposomes

| Formulation | Liposome Components | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Encapsulation Efficiency (%) | Reference |

| M-Lip/Dox | Not specified, with maleimide-functionalization | ~120 | ~0.2 | ~ -20 | Not specified | [5] |

| Optimal nano-liposomes | DSPC:cholesterol (8:1 molar ratio) with this compound | 163.3 | 0.250 | Not specified | 69.94 | [7] |

| M-GGLG-liposomes | Not specified, with 0.3 mol% maleimide | Not specified | Not specified | Not specified | Not specified | [8] |

Table 2: Maleimide-Thiol Conjugation Reaction Parameters

| Parameter | Optimal Range/Value | Notes | Reference |

| pH | 6.5 - 7.5 | Reaction with amines becomes competitive above pH 7.5. | [3][4] |

| Reaction Time | Varies (e.g., overnight) | Dependent on reactant concentrations and temperature. | [2] |

| Temperature | 4°C or Room Temperature | Reaction proceeds efficiently at both temperatures. | [2] |

| Molar Ratio (Maleimide:Thiol) | Typically excess maleimide (e.g., 20-fold) | To ensure complete reaction of the thiol-containing molecule. | [2] |

| Solvents | Aqueous buffers (PBS, Tris, HEPES), with organic co-solvents (DMSO, DMF) for poorly soluble maleimides. | Buffers should be free of thiols. | [2] |

Experimental Protocols

This section details the methodologies for key experiments involving this compound.

1. Preparation of this compound Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the formation of unilamellar liposomes incorporating this compound.

-

Materials:

-

Primary phospholipid (e.g., DSPC, DOPC)

-

Cholesterol

-

This compound

-

Chloroform (B151607) or a chloroform:methanol mixture

-

Hydration buffer (e.g., PBS, HEPES-buffered saline)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

-

Procedure:

-

Dissolve the desired lipids (e.g., primary phospholipid, cholesterol, and this compound) in chloroform or a chloroform:methanol mixture in a round-bottom flask. The molar ratio of the lipids should be determined based on the desired properties of the liposomes. A typical formulation might include 0.3-5 mol% of this compound.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.[9][10]

-

Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the chosen aqueous buffer by adding the buffer to the flask and agitating. The temperature of the buffer should be above the transition temperature (Tc) of the lipid with the highest Tc.[9]

-

The resulting suspension contains multilamellar vesicles (MLVs). To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

-

Pass the liposome suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) multiple times (e.g., 10-20 passes) using a lipid extruder.[11]

-

The resulting solution contains unilamellar liposomes incorporating this compound.

-

2. Conjugation of a Thiolated Peptide to this compound Liposomes

This protocol outlines the steps for covalently attaching a thiol-containing peptide to the surface of pre-formed this compound liposomes.

-

Materials:

-

This compound containing liposomes

-

Thiolated peptide

-

Reaction buffer (pH 6.5-7.5, degassed)

-

Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine)

-

Inert gas (e.g., argon or nitrogen)

-

Purification system (e.g., size exclusion chromatography)

-

-

Procedure:

-

Dissolve the thiolated peptide in a degassed reaction buffer (pH 7.0-7.5). If the peptide has formed disulfide bonds, it may be necessary to first reduce it with a reducing agent like TCEP.[2]

-

Add the peptide solution to the this compound liposome suspension. The molar ratio of maleimide to thiol should be optimized, but a molar excess of maleimide is often used to ensure efficient conjugation of the peptide.

-

Flush the reaction vessel with an inert gas to minimize oxidation of the thiol groups and cap the vessel tightly.[2]

-

Incubate the reaction mixture at room temperature or 4°C for a specified period (e.g., 2-12 hours or overnight) with gentle mixing.

-

After the incubation period, the unreacted peptide and other small molecules can be removed from the peptide-conjugated liposomes using a suitable purification method, such as size exclusion chromatography or dialysis.

-

3. Quantification of Surface-Conjugated Protein

This protocol provides a method to determine the amount of protein conjugated to the liposome surface.

-

Materials:

-

Protein-conjugated liposomes

-

Protein quantification assay kit (e.g., BCA or Bradford assay)

-

Spectrophotometer

-

-

Procedure:

-

Separate the protein-conjugated liposomes from unconjugated protein using a method like size exclusion chromatography.

-

Determine the concentration of the conjugated protein using a standard protein quantification assay. It is important to use a detergent (e.g., Triton X-100) to lyse the liposomes and release the protein for accurate measurement.

-

The lipid concentration can be determined using a phosphate (B84403) assay.

-

The amount of conjugated protein can be expressed as a molar ratio of protein to lipid or as the number of protein molecules per liposome.

-

Visualizations of Workflows and Pathways

The following diagrams illustrate the key processes involving this compound.

Caption: Experimental workflow for the preparation of targeted liposomes using this compound.

Caption: The maleimide-thiol "click" chemistry reaction for bioconjugation.

Conclusion

This compound is a versatile and powerful tool for researchers in drug development and related fields. Its ability to facilitate the stable and specific conjugation of biomolecules to lipid nanoparticles opens up a wide array of possibilities for creating advanced therapeutic and diagnostic agents. Understanding the principles of its use, as detailed in this guide, is crucial for the successful design and implementation of novel nanomedicine platforms. The continued application of this compound and similar reagents is expected to drive further innovation in targeted therapies and personalized medicine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. lumiprobe.com [lumiprobe.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]

- 10. Liposome Preparation Method 1 - CD Bioparticles Blog [cd-bioparticles.net]

- 11. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]

Mpb-PE: A Technical Guide to a Versatile Tool in Bioconjugation and Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mpb-PE (Maleimidophenyl butyramide (B146194) phosphoethanolamine) is a functionalized phospholipid that has emerged as a critical tool in the field of bioconjugation and targeted drug delivery. Its unique chemical structure, featuring a reactive maleimide (B117702) group, allows for the covalent attachment of thiol-containing molecules, such as peptides, proteins, and antibodies, to lipid bilayers. This enables the surface modification of liposomes and other lipid-based nanoparticles, transforming them into targeted delivery vehicles capable of recognizing and binding to specific cell types or tissues. This technical guide provides an in-depth overview of the chemical structure, properties, and applications of this compound, complete with experimental protocols and data presented for clarity and ease of use.

Chemical Structure and Properties

This compound is an amphiphilic molecule consisting of a hydrophilic phosphoethanolamine headgroup modified with a maleimidophenyl butyramide (MPB) linker, and two hydrophobic fatty acid tails. The maleimide group is highly reactive towards sulfhydryl (thiol) groups, forming a stable thioether bond. This specific reactivity makes this compound an ideal choice for conjugating biomolecules to the surface of liposomes.

The properties of this compound can vary depending on the length and saturation of its fatty acid chains. The two most common variants are:

-

16:0 this compound: Contains two palmitic acid (16:0) chains.

-

18:1 this compound: Contains two oleic acid (18:1) chains.

The choice between these variants can influence the physical properties of the resulting liposomes, such as membrane fluidity and stability.

Quantitative Data Summary

| Property | 16:0 this compound | 18:1 this compound |

| Full Chemical Name | 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt)[1][2] | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt) |

| Molecular Formula | C51H84N2O11PNa[1] | C55H88N2O11PNa[3] |

| Molecular Weight | 955.18 g/mol [1] | 1007.26 g/mol [3] |

| CAS Number | 384835-50-1[1][2][4][5] | 384835-49-8[3] |

| Physical Form | Powder[1] | Powder |

| Purity | >99% (TLC)[1] | >99% |

| Storage Temperature | -20°C[1][2][4] | -20°C[3] |

| Solubility | Soluble in chloroform (B151607) | Soluble in chloroform[3][6] |

Experimental Protocols

Preparation of this compound Containing Liposomes (Thin-Film Hydration Method)

This protocol describes a general method for preparing liposomes incorporating this compound. The specific lipid composition can be adjusted based on the desired properties of the final formulation.

Materials:

-

Primary lipid (e.g., DSPC, DPPC, DOPC)

-

Cholesterol

-

This compound (16:0 or 18:1)

-

Chloroform or a chloroform:methanol mixture

-

Hydration buffer (e.g., PBS, HEPES buffer, pH 6.5-7.5)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator or extruder

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired lipids (e.g., primary lipid, cholesterol, and this compound at a specific molar ratio) in chloroform or a chloroform:methanol mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.

-

Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the hydration buffer to the flask containing the lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature (Tm) of the primary lipid.

-

Hydrate the lipid film by gentle rotation of the flask for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Optional but Recommended):

-

To obtain unilamellar vesicles with a defined size distribution, the MLV suspension can be subjected to sonication or extrusion.

-

Sonication: Place the vial containing the MLV suspension in a bath sonicator and sonicate until the suspension becomes clear.

-

Extrusion: Pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times using a mini-extruder.

-

Thiol-Maleimide Bioconjugation to this compound Liposomes

This protocol outlines the covalent attachment of a thiol-containing molecule (e.g., a cysteine-containing peptide) to the surface of pre-formed this compound liposomes.

Materials:

-

This compound containing liposomes (prepared as described above)

-

Thiol-containing molecule (e.g., peptide, protein)

-

Reaction buffer (e.g., HEPES, PBS, pH 6.5-7.5, degassed)

-

Reducing agent (optional, e.g., TCEP)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Thiol-Containing Molecule:

-

If the thiol groups on the molecule are oxidized (forming disulfide bonds), they may need to be reduced. Incubate the molecule with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 30 minutes at room temperature.[7] TCEP is preferred as it does not need to be removed before the conjugation step.

-

-

Conjugation Reaction:

-

Mix the this compound containing liposomes with the thiol-containing molecule in the reaction buffer. A typical molar ratio of maleimide to thiol is 10:1 to 20:1, but this should be optimized for each specific application.

-

Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing. The reaction should be performed in a low-oxygen environment to prevent re-oxidation of the thiols.

-

-

Purification:

-

Remove the unreacted molecule by passing the reaction mixture through a size-exclusion chromatography column. The liposome-conjugate will elute in the void volume.

-

Mechanism of Action in Targeted Drug Delivery

This compound itself does not have a pharmacological mechanism of action. Instead, its "action" is to serve as a molecular bridge, enabling the creation of targeted drug delivery systems.[] The overall mechanism of action of an this compound-based targeted liposome can be described as a multi-step process.

References

- 1. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. Avanti > 18:1 MPB PE Avanti Research™ - A Croda Brand 870012P, powder | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]

- 4. 16:0 MPB PE, 384835-50-1 | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cacheby.com [cacheby.com]

- 7. lumiprobe.com [lumiprobe.com]

The Pivotal Role of the Maleimide Group in Mpb-PE: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The functionalization of lipid-polyethylene glycol (lipid-PEG) conjugates with reactive chemical moieties is a cornerstone of modern drug delivery and bioconjugation strategies. Among these, the maleimide (B117702) group, particularly in the context of Maleimidopropionyl-polyethyleneglycol-phosphatidylethanolamine (Mpb-PE), has emerged as a critical tool for the site-specific attachment of thiol-containing molecules. This technical guide provides a comprehensive overview of the fundamental role of the maleimide group in this compound, detailing its chemistry, reactivity, and applications in the development of targeted therapeutics and advanced biomaterials. We will delve into the quantitative aspects of maleimide-thiol conjugation, address stability considerations, provide detailed experimental protocols, and visualize key biological pathways influenced by this compound-based delivery systems.

The Chemistry of the Maleimide Group in this compound

This compound is a versatile lipid-PEG derivative that incorporates a maleimide functional group at the distal end of the PEG chain. The core structure consists of a phosphatidylethanolamine (B1630911) (PE) lipid anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive maleimide headgroup.

The central role of the maleimide group lies in its highly selective reactivity towards sulfhydryl (thiol) groups, which are naturally present in the side chains of cysteine residues in proteins and peptides. This reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol attacks one of the activated double bond carbons within the maleimide ring, forming a stable covalent thioether bond.[1][2] This specificity allows for the precise, site-specific conjugation of biomolecules under mild physiological conditions.[1]

Factors Influencing Maleimide-Thiol Conjugation

The efficiency and specificity of the maleimide-thiol reaction are paramount for successful bioconjugation and are influenced by several key parameters:

-

pH: The pH of the reaction buffer is the most critical factor. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1] Within this window, the thiol group is sufficiently deprotonated to its more reactive thiolate form, while minimizing the competing hydrolysis of the maleimide ring and the reaction with primary amines (e.g., lysine (B10760008) residues). At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1]

-

Temperature: The reaction is typically carried out at room temperature or 4°C. Lower temperatures can be used to slow down the reaction and potentially minimize side reactions, although this will also decrease the primary reaction rate.

-

Molar Ratio: The stoichiometry of the reactants significantly impacts the conjugation efficiency. An excess of the maleimide-functionalized lipid (this compound) is often used to drive the reaction towards completion, especially when labeling proteins or peptides. A molar ratio of maleimide to thiol ranging from 2:1 to 20:1 is commonly employed, depending on the specific application and the desired degree of labeling.[3][4]

Quantitative Analysis of this compound Conjugation

The following tables summarize key quantitative data related to the reactivity and stability of maleimide-functionalized lipids, providing a reference for experimental design.

Table 1: Reaction Kinetics and Efficiency of Maleimide-Thiol Conjugation

| Parameter | Value | Conditions | Reference(s) |

| Reaction Time | 30 min - 2 hours | Room temperature, pH 7.0-7.4 | [4][5] |

| Optimal Molar Ratio (Maleimide:Thiol) | 2:1 to 5:1 | For peptide and nanobody conjugation to nanoparticles | [4][5] |

| Conjugation Efficiency (Peptide) | 84 ± 4% | 30 min, room temperature, 10 mM HEPES pH 7.0, 2:1 molar ratio | [4][5] |

| Conjugation Efficiency (Nanobody) | 58 ± 12% | 2 hours, room temperature, PBS pH 7.4, 5:1 molar ratio | [4] |

| Conjugation Efficiency (Fab' to Liposomes) | ~20% | Overnight incubation | [6] |

| Conjugation Efficiency (Fab' to Cubosomes/Hexosomes) | 95-99% | Overnight incubation | [6] |

Table 2: Stability of the Maleimide Group and Thioether Linkage

| Condition | Observation | Rate/Half-life | Reference(s) |

| Maleimide Hydrolysis (pH 5.5, 37°C) | Extremely slow | - | [7] |

| Maleimide Hydrolysis (pH 7.4, 20°C) | Moderate hydrolysis | k ≈ 1.24 x 10⁻⁵ s⁻¹ | [7] |

| Maleimide Hydrolysis (pH 7.4, 37°C) | Faster hydrolysis | k ≈ 6.55 x 10⁻⁵ s⁻¹ | [7] |

| Thioether Bond in PBS (37°C, 7 days) | Stable (<5% deconjugation) | > 2 years (for hydrolyzed ring) | [8] |

| Thioether Bond in 1 mM GSH (37°C, 7 days) | Unstable (~30% deconjugation) | - | [8] |

| DSPE-PEG Ester Hydrolysis (Acidic, 60°C) | Detectable after 30 minutes | - | [2] |

| DSPE-PEG Ester Stability (Neutral PBS, 60°C) | Stable for at least 2 hours | - | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol for Preparation of this compound Functionalized Liposomes

This protocol describes the preparation of liposomes incorporating this compound using the thin-film hydration method.

Materials:

-

Primary lipid (e.g., DSPC, DPPC)

-

Cholesterol

-

This compound (or DSPE-PEG-Maleimide)

-

Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve the primary lipid, cholesterol, and this compound in chloroform in a round-bottom flask at the desired molar ratio (e.g., 55:40:5).

-

Remove the chloroform using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the primary lipid.

-

Continue to dry the thin lipid film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking. The temperature of the buffer should be above the lipid phase transition temperature.

-

-

Size Extrusion:

-

To obtain unilamellar vesicles of a defined size, subject the hydrated liposome (B1194612) suspension to multiple extrusion cycles (e.g., 10-15 passes) through polycarbonate membranes of the desired pore size using a lipid extruder.

-

-

Purification (Optional):

-

Remove any unencapsulated material by size exclusion chromatography or dialysis.

-

-

Characterization:

-

Determine the liposome size distribution and zeta potential using dynamic light scattering (DLS).

-

The concentration of active maleimide groups on the liposome surface can be quantified using Ellman's reagent after reaction with a known amount of a thiol-containing molecule.[9]

-

Protocol for Conjugation of a Thiolated Peptide to this compound Liposomes

This protocol outlines the steps for conjugating a cysteine-containing peptide to the surface of pre-formed this compound liposomes.

Materials:

-

This compound functionalized liposomes

-

Thiolated peptide

-

Reaction buffer (degassed, pH 7.0-7.5, e.g., PBS or HEPES)

-

Quenching reagent (e.g., L-cysteine or N-ethylmaleimide)

-

Purification column (e.g., size exclusion chromatography)

Procedure:

-

Peptide Preparation:

-

Dissolve the thiolated peptide in the degassed reaction buffer. If the peptide contains disulfide bonds, it may be necessary to reduce them first using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

-

-

Conjugation Reaction:

-

Add the peptide solution to the this compound liposome suspension at a desired molar ratio (e.g., 10:1 maleimide to peptide).

-

Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

-

-

Quenching:

-

To cap any unreacted maleimide groups, add an excess of a small thiol-containing molecule like L-cysteine. To cap unreacted thiols, add an excess of N-ethylmaleimide. Incubate for an additional 30 minutes.

-

-

Purification:

-

Remove the unconjugated peptide and quenching reagent by passing the reaction mixture through a size exclusion chromatography column.

-

-

Characterization:

-

Confirm the successful conjugation by techniques such as SDS-PAGE (if the peptide is large enough), HPLC, or by measuring the decrease in free thiols using Ellman's reagent.

-

Protocol for Cell Surface Modification with this compound Liposomes

This protocol describes a general method for labeling cell surface thiols with this compound functionalized liposomes.

Materials:

-

Cells in suspension

-

This compound functionalized liposomes (fluorescently labeled for visualization, e.g., with a lipophilic dye like DiD)

-

Cell culture medium or PBS

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Preparation:

-

Harvest cells and wash them with PBS to remove any media components. Resuspend the cells at a desired concentration in PBS or serum-free media.

-

-

Labeling:

-

Add the this compound liposomes to the cell suspension at a predetermined concentration.

-

Incubate the cells with the liposomes for a specific time (e.g., 30-60 minutes) at 37°C or 4°C to allow for conjugation to cell surface thiols. Incubation at 4°C can help to minimize internalization.

-

-

Washing:

-

Wash the cells multiple times with cold PBS to remove any unbound liposomes.

-

-

Analysis:

-

Analyze the labeled cells using flow cytometry to quantify the fluorescence intensity, which corresponds to the amount of liposome binding.

-

Alternatively, visualize the labeled cells using fluorescence microscopy to observe the localization of the liposomes on the cell surface.

-

Role in Targeted Drug Delivery and Signaling Pathways

This compound is instrumental in the development of targeted drug delivery systems, such as immunoliposomes and ligand-targeted nanoparticles. By conjugating targeting moieties like antibodies, antibody fragments (Fab'), or peptides to the surface of liposomes via the maleimide group, these nanocarriers can be directed to specific cell types or tissues that overexpress the corresponding receptor.

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy as its overexpression is common in many solid tumors. This compound can be used to create immunoliposomes that target EGFR-positive cancer cells.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dspace.library.uu.nl [dspace.library.uu.nl]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of PEG-maleimide ligands and coupling efficiencies on nanoparticles with Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Phosphoethanolamine in Mycobacterium tuberculosis Phosphatidylethanolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, possesses a unique and complex cell envelope that is crucial for its survival, pathogenesis, and intrinsic resistance to many antibiotics. A key component of this intricate barrier is phosphatidylethanolamine (B1630911) (PE), a major phospholipid found in the mycobacterial membranes. The phosphoethanolamine (PEtn) headgroup of Mtb-PE, while structurally simple, plays a multifaceted role in maintaining membrane integrity, influencing the function of essential proteins, and contributing to the overall virulence of the bacillus. This technical guide provides an in-depth exploration of the function of phosphoethanolamine in Mtb-PE, detailing its biosynthesis, its structural and functional importance, and its interplay with the critical PE/PPE protein family.

The Structural and Functional Significance of Phosphoethanolamine in the Mtb Cell Envelope

Phosphatidylethanolamine is a major glycerophospholipid, constituting a significant fraction of the lipids in the mycobacterial cell membrane. Its conical shape, a consequence of the small ethanolamine (B43304) headgroup relative to the acyl chains, induces negative curvature in the membrane. This property is critical for various cellular processes that require membrane fluidity and remodeling.

The primary functions of the phosphoethanolamine moiety in Mtb-PE include:

-

Maintaining Membrane Integrity and Fluidity: The zwitterionic nature of the PEtn headgroup at physiological pH contributes to the overall charge balance of the mycobacterial membranes. The ability of PE to form non-bilayer structures is essential for membrane fusion and fission events, which are vital for processes like cell division and secretion.

-

Protein Folding and Function: The PEtn headgroup can act as a lipid chaperone, assisting in the proper folding and insertion of membrane proteins. The charge and size of the headgroup create a specific microenvironment within the membrane that is crucial for the stability and activity of various integral and peripheral membrane proteins.

-

Host-Pathogen Interactions: As a component of the outer leaflet of the mycobacterial cell envelope, PE is exposed to the host environment. The PEtn moiety can influence the surface properties of the bacterium, potentially affecting its interaction with host cells and the immune system.

Biosynthesis of Phosphatidylethanolamine in Mycobacterium tuberculosis

Mtb synthesizes PE through two primary, evolutionarily conserved pathways: the phosphatidylserine (B164497) decarboxylase (PSD) pathway and the cytidine (B196190) diphosphate (B83284) (CDP)-ethanolamine pathway, also known as the Kennedy pathway.

The Phosphatidylserine Decarboxylase (PSD) Pathway

This pathway involves the direct decarboxylation of phosphatidylserine (PS) to yield PE. In Mtb, the gene Rv1693 is predicted to encode a phosphatidylserine decarboxylase.

The CDP-Ethanolamine (Kennedy) Pathway

This de novo pathway utilizes ethanolamine as a precursor and involves a series of three enzymatic reactions:

-

Phosphorylation of Ethanolamine: Ethanolamine is phosphorylated by an ethanolamine kinase to produce phosphoethanolamine.

-

Formation of CDP-Ethanolamine: Phosphoethanolamine is then converted to CDP-ethanolamine by a CTP:phosphoethanolamine cytidylyltransferase. The gene Rv2188c (ectC) is a putative CTP:phosphoethanolamine cytidylyltransferase in Mtb.

-

Synthesis of PE: Finally, a CDP-ethanolamine:diacylglycerol ethanolaminephosphotransferase transfers the phosphoethanolamine moiety from CDP-ethanolamine to a diacylglycerol (DAG) backbone to form PE. The gene Rv0331 (pctA) is predicted to encode this enzyme in Mtb.

Quantitative Data on Mtb-PE

Quantitative analysis of the Mtb cell envelope's lipid composition is challenging due to its complexity. However, studies have consistently shown that glycerophospholipids, including PE, are major constituents.

| Lipid Class | Relative Abundance in Mtb Cell Envelope | Reference |

| Mycolic Acids | ~40-60% of cell wall dry weight | [General knowledge] |

| Phosphatidylethanolamine (PE) | Major glycerophospholipid | [General knowledge] |

| Phosphatidylinositol (PI) and PI-mannosides (PIMs) | Abundant glycerophospholipids | [General knowledge] |

| Cardiolipin (CL) | Present in significant amounts | [General knowledge] |

Note: Precise quantitative data for the percentage of PE in the total lipid content of Mtb varies across studies and growth conditions. Further targeted lipidomic analyses are required for definitive quantification.

The Interplay between Mtb-PE and the PE/PPE Protein Family

A fascinating and unique feature of Mycobacterium species is the presence of the large and polymorphic PE and PPE gene families, which can constitute up to 10% of the coding capacity of the Mtb genome. These proteins are named for the conserved Pro-Glu (PE) and Pro-Pro-Glu (PPE) motifs at their N-termini. Many PE/PPE proteins are surface-localized or secreted and are known to be critical for Mtb virulence, host-pathogen interactions, and modulation of the host immune response.

While a direct, experimentally proven functional link between the phosphoethanolamine headgroup of PE and the function of the PE/PPE protein family is yet to be definitively established, the shared "PE" nomenclature and their co-localization within the cell envelope strongly suggest a functional relationship. It is hypothesized that:

-

PE may act as a chaperone or anchor for PE/PPE proteins: The specific lipid environment created by PE in the mycobacterial membrane may be essential for the correct folding, stability, and surface presentation of PE/PPE proteins.

-

PE/PPE proteins may modulate PE metabolism or localization: Conversely, these proteins could influence the synthesis or distribution of PE within the cell envelope, thereby altering membrane properties to the bacterium's advantage during infection.

Experimental Protocols

Extraction of Total Lipids from Mycobacterium tuberculosis

This protocol is based on the widely used Bligh and Dyer method, adapted for mycobacteria.

Materials:

-

Mtb culture pellet

-

0.9% NaCl solution

-

Glass beads (optional, for cell disruption)

-

Sonicator or bead beater

-

Glass centrifuge tubes with Teflon-lined caps

-

Nitrogen gas stream

Procedure:

-

Harvest Mtb cells from culture by centrifugation. Wash the pellet with 0.9% NaCl and resuspend in a known volume of the same solution.

-

Transfer the cell suspension to a glass centrifuge tube. For enhanced lipid extraction, cells can be disrupted at this stage by sonication on ice or by bead beating.

-

Add chloroform and methanol to the cell suspension to achieve a final single-phase ratio of Chloroform:Methanol:Aqueous phase of 1:2:0.8 (v/v/v).

-

Incubate the mixture with shaking for at least 2 hours at room temperature to allow for lipid extraction.

-

To induce phase separation, add chloroform and 0.9% NaCl to achieve a final biphasic ratio of Chloroform:Methanol:Aqueous phase of 2:2:1.8 (v/v/v).

-

Centrifuge the mixture to separate the phases. The lower organic phase contains the total lipids.

-

Carefully collect the lower organic phase into a clean glass tube.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Store the dried lipid extract at -20°C or -80°C under an inert atmosphere until further analysis.

Analysis of Phosphatidylethanolamine by Thin-Layer Chromatography (TLC)

Materials:

-

Dried total lipid extract from Mtb

-

TLC plates (silica gel 60)

-

Developing tank

-

Solvent system (e.g., Chloroform:Methanol:Water, 65:25:4, v/v/v)

-

Visualization reagent (e.g., Molybdenum blue spray for phospholipids, or Ninhydrin (B49086) spray for primary amines like PE)

-

PE standard

Procedure:

-

Dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).

-

Spot the lipid extract and a PE standard onto a silica (B1680970) gel TLC plate.

-

Place the TLC plate in a developing tank pre-equilibrated with the chosen solvent system.

-

Allow the solvent to migrate up the plate until it is close to the top.

-

Remove the plate from the tank and allow it to air dry completely.

-

Spray the plate with the appropriate visualization reagent and heat as required to develop the spots.

-

PE will appear as a distinct spot that can be identified by its retention factor (Rf) value compared to the PE standard. Molybdenum blue will stain all phospholipids, while ninhydrin will specifically stain lipids with a primary amine, such as PE.

Conclusion and Future Directions

The phosphoethanolamine moiety of phosphatidylethanolamine is a critical component of the Mycobacterium tuberculosis cell envelope, contributing to its structural integrity, the function of essential proteins, and likely, its virulence. While the biosynthetic pathways for Mtb-PE have been putatively identified, a detailed biochemical and kinetic characterization of the involved enzymes is a crucial next step. Elucidating the precise molecular interactions between Mtb-PE and the enigmatic PE/PPE protein family will undoubtedly provide novel insights into mycobacterial pathogenesis and may unveil new targets for the development of urgently needed anti-tuberculosis therapeutics. Future research should focus on quantitative lipidomics to accurately determine the abundance of PE under different growth and infection conditions, and on the development of robust enzymatic assays to screen for inhibitors of Mtb-PE biosynthesis.

An In-depth Technical Guide to 16:0 Mpb-PE and 18:1 Mpb-PE for Researchers and Drug Development Professionals

Introduction

In the landscape of advanced drug delivery and bioconjugation, the choice of lipid excipients is paramount to the efficacy and safety of lipid-based nanoparticles and liposomes. Among the functionalized lipids, 16:0 Mpb-PE and 18:1 this compound have emerged as critical components for their ability to covalently link therapeutic and targeting moieties to lipid assemblies. This technical guide provides a comprehensive comparison of these two widely used lipids, delving into their structural differences, the consequent impact on liposome (B1194612) characteristics, and their applications in research and drug development.

Core Differences and Physicochemical Properties

The fundamental distinction between 16:0 this compound and 18:1 this compound lies in the saturation of their acyl chains. 16:0 this compound possesses two saturated 16-carbon palmitoyl (B13399708) chains, while 18:1 this compound contains two 18-carbon oleoyl (B10858665) chains, each with a single cis double bond. This seemingly subtle structural variance imparts significant differences in their physical properties and the characteristics of the liposomes they form.

Table 1: Physicochemical Properties of 16:0 this compound and 18:1 this compound

| Property | 16:0 this compound | 18:1 this compound |

| Full Chemical Name | 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] |

| Acyl Chain Composition | Dipalmitoyl (16:0), saturated | Dioleoyl (18:1), monounsaturated |

| Molecular Weight | ~955 g/mol | ~1007 g/mol |

| Phase Transition Temp. (of corresponding PE) | 63°C (for DPPE) | -16°C (for DOPE) |

The most critical differentiator is the phase transition temperature (Tm) of the corresponding phosphatidylethanolamine (B1630911) (PE) backbone. The high Tm of dipalmitoylphosphatidylethanolamine (DPPE) means that at physiological temperature (37°C), liposomes incorporating 16:0 this compound will have a rigid, well-ordered membrane in the gel phase. Conversely, the low Tm of dioleoylphosphatidylethanolamine (DOPE) ensures that liposomes with 18:1 this compound will exhibit a fluid, more disordered membrane in the liquid crystalline phase.

Impact on Liposome and Nanoparticle Characteristics

The saturation of the acyl chains directly influences the bulk properties of liposomes, affecting their stability, permeability, fusogenicity, and in vivo performance.

Table 2: Comparative Characteristics of Liposomes Formulated with 16:0 this compound vs. 18:1 this compound

| Characteristic | Liposomes with 16:0 this compound (Saturated) | Liposomes with 18:1 this compound (Unsaturated) |

| Membrane Fluidity | Low (rigid, ordered) | High (fluid, disordered) |

| Stability | High | Moderate |

| Permeability | Low | High |

| Drug Retention | High, slow release | Lower, faster release |

| Fusion Potential | Low | High (especially with fusogenic lipids) |

| Cellular Uptake | Generally lower, dependent on targeting | Generally higher, can be enhanced by fusogenicity |

| In Vivo Circulation | Can be long-circulating, especially when PEGylated | Potentially shorter circulation due to instability |

Stability and Drug Release

Liposomes formulated with saturated lipids like 16:0 this compound are generally more stable and exhibit lower permeability.[1][2][3] This is due to the tight packing of the straight acyl chains, which creates a more robust and less leaky bilayer.[3] Consequently, these liposomes are well-suited for applications requiring high drug retention and controlled, slow release.[1][2][4] In contrast, the kinked structure of the unsaturated acyl chains in 18:1 this compound leads to looser lipid packing and a more fluid membrane.[5] This results in higher permeability and potentially faster release of encapsulated contents.[1][2]

Membrane Fusion and Cellular Uptake

The fluidity of the lipid bilayer plays a crucial role in membrane fusion events. Liposomes with a more fluid membrane, such as those containing 18:1 this compound, are more prone to fuse with cellular membranes, which can be advantageous for intracellular drug delivery.[5][6][7] The incorporation of unsaturated lipids can enhance the fusogenic properties of the liposome, leading to more efficient delivery of the payload into the cytoplasm.[5][6] Liposomes with rigid membranes, like those with 16:0 this compound, generally exhibit lower fusion potential.[6]

Cellular uptake is a complex process influenced by multiple factors, including particle size, surface charge, and the presence of targeting ligands. However, membrane fluidity can also play a role. While rigid nanoparticles can be internalized, the fusogenic nature of unsaturated lipid-containing liposomes can lead to more efficient uptake by certain cell types.[5][8][9]

Experimental Protocols

Liposome Preparation via Thin-Film Hydration and Extrusion

This is a common method for preparing unilamellar liposomes with a controlled size distribution.

Workflow for Liposome Preparation

Caption: Workflow for preparing unilamellar liposomes.

Detailed Methodology:

-

Lipid Film Formation:

-

Dissolve the desired lipids, including 16:0 this compound or 18:1 this compound, in chloroform or a chloroform:methanol mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

-

Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, HEPES-buffered saline). The hydration temperature should be above the phase transition temperature (Tm) of the lipid with the highest Tm. For formulations containing 16:0 this compound (or other saturated lipids like DPPC), this means hydrating at a temperature above 41°C.

-

Vortex the flask to detach the lipid film and form multilamellar vesicles (MLVs).

-

-

Extrusion (Sizing):

-

To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

This process is typically performed using a mini-extruder device and involves passing the lipid suspension through the membrane multiple times (e.g., 11-21 passes). The extrusion should also be performed at a temperature above the Tm.

-

Maleimide-Thiol Conjugation

The maleimide (B117702) group on the this compound headgroup reacts specifically with sulfhydryl (thiol) groups to form a stable thioether bond. This is commonly used to attach cysteine-containing peptides or thiolated antibodies to the liposome surface.

Workflow for Maleimide-Thiol Conjugation

Caption: Workflow for conjugating thiol-containing molecules to this compound liposomes.

Detailed Methodology:

-

Prepare Reactants:

-

Prepare this compound-containing liposomes as described above. The buffer should be free of thiols.

-

Dissolve the cysteine-containing peptide or thiolated molecule in a suitable buffer (pH 6.5-7.5). If the protein has disulfide bonds that need to be reduced to expose a free thiol, treatment with a reducing agent like TCEP may be necessary, followed by removal of the reducing agent.

-

-

Conjugation Reaction:

-

Mix the liposome suspension with the thiolated molecule solution at a desired molar ratio.

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

-

-

Quenching (Optional):

-

To quench any unreacted maleimide groups, a small molecule thiol such as L-cysteine can be added to the reaction mixture.

-

-

Purification:

-

Remove unconjugated molecules from the liposome suspension using size exclusion chromatography or dialysis.

-

Influence on Signaling Pathways

The lipid composition of nanoparticles can influence how they interact with cells and, consequently, which signaling pathways are activated. While specific studies on 16:0 this compound and 18:1 this compound are limited, we can infer potential effects based on the properties of saturated and unsaturated lipids.

Potential Signaling Pathway Interactions

Caption: Potential cellular interactions and downstream signaling pathways.

Liposomes with rigid membranes (containing 16:0 this compound) are more likely to be taken up via endocytosis. The subsequent fate of the liposome and its cargo, and which signaling pathways are activated, will depend on the efficiency of endosomal escape and the nature of the encapsulated drug. For instance, a cytotoxic drug released into the cytoplasm could trigger apoptosis pathways.

Fluid-membrane liposomes (containing 18:1 this compound) have a higher propensity for membrane fusion, which can lead to the direct release of their contents into the cytoplasm. This can bypass the endo-lysosomal pathway and potentially lead to a more rapid and direct impact on cytoplasmic or nuclear signaling cascades. Furthermore, the perturbation of the plasma membrane during fusion could itself trigger signaling events related to membrane stress and repair.

It has been shown that the lipid composition of nanoparticles can modulate inflammatory responses. For example, some phosphatidylcholine species have been shown to induce the expression of inflammatory cytokines, a response that can be modulated by other lipid components like cholesterol. The specific immunomodulatory effects of 16:0 this compound and 18:1 this compound containing liposomes would require direct investigation.

Conclusion

The choice between 16:0 this compound and 18:1 this compound is a critical decision in the design of functionalized lipid nanoparticles. 16:0 this compound is the lipid of choice for creating stable, rigid liposomes with low permeability, ideal for applications requiring long circulation times and controlled drug release. In contrast, 18:1 this compound is suited for applications where membrane fluidity and fusogenicity are desired to enhance cellular uptake and intracellular delivery. A thorough understanding of these differences, as outlined in this guide, is essential for the rational design and optimization of lipid-based drug delivery systems.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficient anti-tumor nano-lipoplexes with unsaturated or saturated lipid induce differential genotoxic effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. liposomes.ca [liposomes.ca]

- 7. Membrane Fusion‐Based Drug Delivery Liposomes Transiently Modify the Material Properties of Synthetic and Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Systematic modulation of the lipid composition enables the tuning of liposome cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Mpb-PE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Maleimidophenyl-butyryl-phosphatidylethanolamine (Mpb-PE), a critical functionalized lipid used in drug delivery and bioconjugation. Understanding the solubility and stability of this compound is paramount for the successful formulation of lipid-based nanoparticles, such as liposomes, and for ensuring the integrity of conjugated biomolecules. This document summarizes available data, outlines key experimental protocols for characterization, and provides visual representations of relevant pathways and workflows.

This compound: Structure and Function

This compound is a derivative of phosphatidylethanolamine (B1630911) (PE) where the headgroup is modified with a maleimidophenyl-butyryl group. This modification introduces a reactive maleimide (B117702) moiety, which is primarily used for the covalent conjugation of thiol-containing molecules, such as peptides, proteins, and antibodies, to the surface of lipid bilayers. The lipid anchor allows for the incorporation of these conjugates into liposomes and other lipid-based nanocarriers, enabling targeted drug delivery and other advanced therapeutic strategies.

Solubility of this compound

The solubility of this compound is dictated by its amphiphilic nature, possessing both a hydrophobic tail (the acyl chains of the phosphatidylethanolamine) and a more hydrophilic headgroup (the phosphate (B84403) and the maleimide-containing modification).

Solubility in Organic Solvents

This compound exhibits good solubility in a range of organic solvents and solvent mixtures. This is crucial for its initial handling, purification, and the preparation of lipid films for liposome (B1194612) formulation.

| Compound | Solvent | Solubility |

| 18:1 this compound | Ethanol | Soluble |

| 18:1 this compound | DMSO | Soluble |

| 18:1 this compound | Chloroform:Methanol:Water (65:25:4) | Soluble at 5 mg/mL[1] |

Aqueous Solubility and Critical Micelle Concentration (CMC)

Stability of this compound

The stability of this compound is a critical consideration for its storage, handling, and in vivo application. The primary points of instability are the ester bonds in the phospholipid backbone and, most notably, the maleimide ring in the headgroup.

Chemical Stability: The Maleimide Group

The maleimide group is an electrophile that readily reacts with nucleophiles. While its reactivity with thiols is desired for conjugation, it is also susceptible to degradation, primarily through hydrolysis.

-

Hydrolysis: The maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid derivative. This reaction is highly dependent on pH, with the rate significantly increasing at pH values above 7.5.[2] Once hydrolyzed, the this compound can no longer participate in thiol-based conjugation. Studies on other maleimide-functionalized lipids, such as DSPE-PEG2000-Maleimide, have shown that a significant percentage of maleimide groups can be hydrolyzed during the liposome preparation process.[3]

-

Retro-Michael Addition: The thioether bond formed between the maleimide and a thiol is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the intracellular environment.[4] This can lead to the deconjugation of the targeted ligand, compromising the efficacy of the drug delivery system.

Physical Stability and Storage

Proper storage is crucial to maintain the integrity of this compound.

| Compound | Storage Temperature | Shelf Life |

| 18:1 this compound | -20°C[1] | 1 Year[1] |

For long-term storage, this compound should be stored as a powder or in an organic solvent at -20°C. Aqueous suspensions of this compound are not recommended for long-term storage due to the risk of hydrolysis.

Experimental Protocols

This section provides detailed methodologies for the characterization of this compound solubility and stability.

Determination of Aqueous Solubility and CMC

Protocol: Shake-Flask Method for Apparent Solubility

-

Preparation of this compound Dispersions: Prepare a series of aqueous dispersions of this compound in the desired buffer (e.g., Phosphate Buffered Saline, pH 7.4) at various concentrations.

-

Equilibration: Agitate the dispersions at a controlled temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Lipid: Centrifuge the samples at high speed to pellet any undissolved this compound.

-

Quantification: Carefully collect the supernatant and quantify the concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

-

Solubility Determination: The highest concentration at which no pellet is observed and the concentration in the supernatant remains constant represents the apparent aqueous solubility.

Protocol: Determination of Critical Micelle Concentration (CMC) by Pyrene (B120774) Fluorescence Assay

-

Pyrene Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

-

Sample Preparation: Prepare a series of this compound solutions in the desired aqueous buffer with concentrations spanning the expected CMC. Add a small aliquot of the pyrene stock solution to each sample to achieve a final pyrene concentration of approximately 1 µM.

-

Incubation: Incubate the samples in the dark to allow for the partitioning of pyrene into the hydrophobic cores of the micelles.

-

Fluorescence Measurement: Measure the fluorescence emission spectra of each sample using a spectrofluorometer. Excite the samples at approximately 335 nm and record the emission spectrum from 350 to 450 nm.

-

Data Analysis: Determine the ratio of the intensity of the third vibrational peak (I3; ~384 nm) to the first vibrational peak (I1; ~373 nm). Plot the I3/I1 ratio as a function of the this compound concentration. The CMC is the concentration at which a sharp increase in the I3/I1 ratio is observed, indicating the formation of micelles.

Assessment of Chemical Stability

Protocol: Stability-Indicating HPLC Method for this compound Degradation

-

Method Development: Develop a reverse-phase HPLC method capable of separating the intact this compound from its potential degradation products (e.g., hydrolyzed this compound, lysophospholipid). A C18 column with a gradient elution using a mobile phase of water and acetonitrile (B52724) with a suitable additive like formic acid or trifluoroacetic acid is a good starting point. Detection can be achieved using UV (at a wavelength where the phenyl group absorbs), ELSD, or MS.

-

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject this compound solutions to forced degradation conditions:

-

Acidic Hydrolysis: Incubate with 0.1 N HCl at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Incubate with 0.1 N NaOH at room temperature.

-

Oxidative Degradation: Treat with a low concentration of hydrogen peroxide (e.g., 3%).

-

Thermal Degradation: Heat the solid this compound or a solution at a high temperature (e.g., 80°C).

-

Photostability: Expose a solution to UV light.

-

-

Analysis of Stressed Samples: Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-resolved from the parent this compound peak and from each other.

-

Kinetic Studies: To determine the degradation kinetics, incubate this compound solutions at different pH values and temperatures. At various time points, withdraw aliquots, quench any reaction if necessary, and analyze by the validated stability-indicating HPLC method. Plot the concentration of intact this compound versus time to determine the degradation rate constants.

Visualizations

This compound Degradation Pathway

References

- 1. ovid.com [ovid.com]

- 2. Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphate-buffered saline - Wikipedia [en.wikipedia.org]

A Technical Guide to Mpb-PE: Properties, Bioconjugation, and Applications in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(p-maleimidophenyl)butyryl-phosphatidylethanolamine (Mpb-PE), a key reagent in the development of targeted drug delivery systems and bioconjugated nanocarriers. This document outlines its chemical properties, detailed experimental protocols for its use, and its role in creating functionalized liposomes for advanced therapeutic and diagnostic applications.

Core Properties of this compound

This compound is a derivative of phosphatidylethanolamine (B1630911) (PE) functionalized with a maleimide (B117702) group. This maleimide moiety allows for the covalent attachment of thiol-containing molecules, such as proteins, antibodies, and peptides, to lipid bilayers via a stable thioether bond. The properties of this compound can vary slightly depending on the fatty acid chains attached to the glycerol (B35011) backbone. The two most common variants are 16:0 this compound (dipalmitoyl) and 18:1 this compound (dioleoyl).

| Property | 16:0 this compound (Dipalmitoyl) | 18:1 this compound (Dioleoyl) |

| Full Chemical Name | 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] |

| Synonyms | 16:0 MPB PE | 18:1 MPB PE |

| CAS Number | 384835-50-1[1][2][3] | 384835-49-8[4][5][6][7][8][9] |

| Molecular Formula | C₅₁H₈₄N₂NaO₁₁P[1][3] | C₅₅H₈₈N₂O₁₁PNa[6] |

| Molecular Weight | 955.183 g/mol [1][3] | 1007.26 g/mol [6][7][8][9] |

| Purity | >99%[1][3] | >99%[6] |

| Storage Temperature | -20°C[1][3] | -20°C[5][6] |

Experimental Protocols

Liposome (B1194612) Preparation Incorporating this compound

The thin-film hydration method is a common technique for preparing liposomes containing this compound.[10][11]

Materials:

-

Primary phospholipid (e.g., DPPC, DSPC, DOPC)

-

Cholesterol (optional, for membrane stability)

-

This compound (1-5 mol%)

-

Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

-

Aqueous buffer (e.g., PBS, HEPES)

-

Rotary evaporator

-

Extruder with polycarbonate membranes of desired pore size

-

Water bath sonicator

Procedure:

-

Lipid Film Formation:

-

Dissolve the primary phospholipid, cholesterol (if using), and this compound in the organic solvent in a round-bottom flask. Ensure all lipids are completely dissolved to form a homogenous mixture.[12]

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

-

Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[10]

-

-

Hydration:

-

Hydrate the lipid film with the desired aqueous buffer. The temperature of the buffer should be above the phase transition temperature of the primary lipid.

-

Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs). This can be done by gentle shaking or vortexing.

-

-

Size Reduction (Extrusion):

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

-

Pass the liposome suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times using a lipid extruder. This process should also be carried out at a temperature above the lipid phase transition temperature.

-

Thiol-Maleimide Bioconjugation to this compound Liposomes

This protocol describes the covalent attachment of a thiol-containing protein (e.g., an antibody) to the surface of pre-formed this compound liposomes.

Materials:

-

This compound containing liposomes

-

Thiol-containing protein or peptide

-

Reaction buffer: pH 6.5-7.5 (e.g., HEPES, PBS)

-

Reducing agent (optional, e.g., TCEP)

-

Size-exclusion chromatography column for purification

Procedure:

-

Preparation of Thiolated Molecule (if necessary):

-

If the protein of interest does not have a free thiol group, it may be necessary to reduce existing disulfide bonds.

-

Incubate the protein with a 10-fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature.[13] Note: If using DTT, it must be removed prior to conjugation as it will react with the maleimide groups.

-

-

Conjugation Reaction:

-

Add the thiol-containing molecule to the this compound liposome suspension in the reaction buffer. A typical molar ratio of maleimide to protein is between 10:1 and 20:1.[3]

-

The reaction should proceed at room temperature for 2 hours or overnight at 4°C with gentle mixing.[5] The optimal pH for the maleimide-thiol reaction is around 7.0.[5]

-

-

Purification:

-

Remove the unreacted protein from the conjugated liposomes using size-exclusion chromatography. The larger liposomes will elute first, followed by the smaller, unconjugated protein.

-

Role in Signaling Pathways: A Clarification

It is important for researchers to understand that this compound is a synthetic lipid primarily used as a bioconjugation tool rather than a direct modulator of intracellular signaling pathways. Its function is to anchor biologically active molecules to a lipid bilayer.

The phosphatidylethanolamine (PE) headgroup of this compound is a fundamental component of biological membranes and is involved in various cellular processes, including:

-

Membrane Fusion and Fission: PE's conical shape can induce negative curvature in lipid bilayers, which is crucial for the formation of intermediates in membrane fusion and fission events.[14][15][16]

-

Protein Folding and Function: PE can act as a lipid chaperone, assisting in the proper folding and function of membrane proteins.[17]

-

Mitochondrial Function: PE is abundant in the inner mitochondrial membrane and is essential for maintaining its structure and supporting oxidative phosphorylation.[15][18]

While the PE component of this compound is biologically relevant, the addition of the maleimidophenyl butyramide (B146194) group is for chemical ligation and is not known to initiate a specific signaling cascade. Therefore, when designing experiments, this compound should be considered a stable linker for creating targeted delivery systems, where the targeting moiety (e.g., an antibody) is responsible for initiating a biological response upon binding to its receptor.

Applications in Research and Drug Development

The ability to conjugate proteins to liposomes using this compound has significant implications for:

-

Targeted Drug Delivery: By attaching antibodies or other targeting ligands to the surface of drug-loaded liposomes, the therapeutic payload can be delivered specifically to diseased cells, such as cancer cells, thereby increasing efficacy and reducing off-target toxicity.[11][19]

-

In Vivo Imaging: Fluorescent dyes or imaging agents can be conjugated to liposomes for tracking their biodistribution and accumulation at target sites.

-

Immunology Research: this compound is used to create immunoliposomes that can be used to study immune cell interactions or to deliver antigens for vaccine development.[20]

-

Biosensors: Liposomes functionalized with specific proteins can be used as components of biosensors to detect the presence of target analytes.

References

- 1. US5399331A - Method for protein-liposome coupling - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 4. researchgate.net [researchgate.net]

- 5. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. MPB, a novel berberine derivative, enhances lysosomal and bactericidal properties via TGF-β-activated kinase 1-dependent activation of the transcription factor EB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. hk.lumiprobe.com [hk.lumiprobe.com]

- 9. benchchem.com [benchchem.com]

- 10. Liposome Formulations for the Strategic Delivery of PARP1 Inhibitors: Development and Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]

- 13. biotium.com [biotium.com]

- 14. Effect of Phosphatidylethanolamine and Oleic Acid on Membrane Fusion: Phosphatidylethanolamine Circumvents the Classical Stalk Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism of Membrane Fusion: Interplay of Lipid and Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]

- 19. taylorfrancis.com [taylorfrancis.com]

- 20. m.youtube.com [m.youtube.com]

Commercial Sources and Technical Guide for Mpb-PE Lipid in Targeted Drug Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Mpb-PE (Maleimidophenyl-butyramide-polyethylene glycol-phosphatidylethanolamine) lipid, a critical component in the development of targeted drug delivery systems. This compound is a thiol-reactive lipid that facilitates the covalent conjugation of targeting ligands, such as antibodies and peptides, to the surface of liposomes. This targeted approach enhances the delivery of therapeutic agents to specific cells or tissues, improving efficacy and reducing off-target side effects.

Commercial Availability of this compound Lipids

Several reputable suppliers offer this compound lipids with varying acyl chain compositions, primarily 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (16:0) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (18:1). The choice between these variants often depends on the desired membrane fluidity and stability of the final liposomal formulation. Below is a summary of commercially available this compound lipids from prominent suppliers.

| Supplier | Product Name | Acyl Chain | Catalog Number | Molecular Weight ( g/mol ) | CAS Number | Purity | Storage |

| Avanti Polar Lipids (dist. by Sigma-Aldrich/Merck) | 16:0 MPB PE | 16:0 | 870013P | 955.18 | 384835-50-1 | >99% | -20°C |

| 18:1 MPB PE | 18:1 | 870012P | 984.3 | 384835-49-8 | >99% | -20°C | |

| BroadPharm | 16:0 MPB PE | 16:0 | BP-28331 | 955.18 | 384835-50-1 | >95% | -20°C |

| 18:1 MPB PE | 18:1 | BP-28330 | 984.3 | 384835-49-8 | >95% | -20°C | |

| MedchemExpress | 16:0 MPB PE | 16:0 | HY-112833 | 955.18 | 384835-50-1 | >98% | -20°C (Powder), -80°C (in solvent) |

| AxisPharm | 16:0 MPB PE | 16:0 | AP14413 | 955.18 | 384835-50-1 | ≥95% | -20°C |

| 18:1 MPB PE | 18:1 | AP14412 | 984.3 | 384835-49-8 | ≥95% | -20°C |

Experimental Protocols

This section provides detailed methodologies for the preparation, conjugation, and characterization of this compound-containing liposomes.

Protocol 1: Preparation of this compound Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the formation of unilamellar liposomes incorporating this compound, suitable for subsequent conjugation with thiol-containing ligands.

Materials:

-

Primary phospholipid (e.g., DSPC or DOPC)

-

Cholesterol

-

This compound lipid (e.g., 16:0 MPB PE or 18:1 MPB PE)

-

Hydration buffer (e.g., HEPES-buffered saline (HBS), pH 6.5-7.5)

-

Rotary evaporator

-

Water bath sonicator

-

Liposome (B1194612) extrusion device with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve the primary phospholipid, cholesterol, and this compound in chloroform. A common molar ratio is 55:40:5 (phospholipid:cholesterol:this compound), but this should be optimized for the specific application.

-

Attach the flask to a rotary evaporator and remove the chloroform under vacuum at a temperature above the phase transition temperature (Tc) of the primary lipid. This will form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the chosen hydration buffer by adding the buffer to the flask and gently rotating it. The temperature of the buffer should be above the Tc of the lipids.

-

The hydration process results in the formation of multilamellar vesicles (MLVs). This suspension is typically cloudy.

-

-

Sonication:

-

To aid in the dispersal of the lipid film, briefly sonicate the MLV suspension in a water bath sonicator for 5-10 minutes. The temperature of the water bath should be maintained above the Tc.

-

-

Extrusion:

-

Assemble the liposome extrusion device with the desired pore size polycarbonate membrane (e.g., 100 nm).

-

Equilibrate the extruder to a temperature above the Tc of the lipids.

-

Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution. The resulting liposome suspension should be translucent.

-

-

Storage:

-

Store the prepared this compound liposomes at 4°C. For long-term storage, it is advisable to use them within a few days to a week.

-

Caption: Workflow for preparing this compound functionalized liposomes.

Protocol 2: Conjugation of Cysteine-Containing Peptides to this compound Liposomes

This protocol details the maleimide-thiol coupling reaction to attach a cysteine-containing targeting peptide to the surface of this compound liposomes.

Materials:

-

This compound liposome suspension (from Protocol 1)

-

Cysteine-containing peptide

-

Conjugation buffer (e.g., HEPES or phosphate (B84403) buffer, pH 7.0-7.5, degassed)

-

Reducing agent (optional, e.g., TCEP)

-

Size exclusion chromatography (SEC) column (e.g., Sephadex G-75 or Sepharose CL-4B)

Procedure:

-

Peptide Preparation:

-

Dissolve the cysteine-containing peptide in the degassed conjugation buffer.

-

If the peptide contains disulfide bonds that need to be reduced to expose the free thiol, add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature. Note: If using DTT, it must be removed by dialysis before conjugation as it will compete with the peptide for reaction with the maleimide.

-

-

Conjugation Reaction:

-

Add the peptide solution to the this compound liposome suspension. A typical molar ratio of peptide to this compound is 1:10 to 1:20, but this should be optimized.

-

Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C, protected from light. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.

-

-

Purification:

-

Separate the peptide-conjugated liposomes from the unreacted peptide and other small molecules using size exclusion chromatography (SEC).

-

Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4).

-

Apply the reaction mixture to the column and collect the fractions. The liposomes will elute in the void volume.

-

Monitor the fractions for the presence of liposomes (e.g., by light scattering) and peptide (e.g., by UV absorbance at 280 nm if the peptide contains aromatic amino acids).

-

-

Characterization and Storage:

-

Characterize the conjugated liposomes as described in Protocol 3.

-

Store the purified peptide-conjugated liposomes at 4°C.

-

Caption: Workflow for conjugating peptides to this compound liposomes.

Protocol 3: Characterization of this compound Conjugated Liposomes

This protocol outlines key characterization techniques to assess the quality of the final targeted liposomes.

Materials:

-

Dynamic Light Scattering (DLS) instrument

-

Zeta potential analyzer

-

Method for quantifying peptide conjugation (e.g., BCA assay, fluorescence spectroscopy if the peptide is labeled)

-

Method for determining encapsulation efficiency (e.g., spectrophotometry or chromatography after lysing the liposomes)

Procedure:

-

Size and Polydispersity Index (PDI) Measurement:

-

Dilute an aliquot of the liposome suspension in an appropriate buffer.

-